molecular formula C10H13N3O2S B2847575 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide CAS No. 1147386-56-8

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide

Cat. No.: B2847575
CAS No.: 1147386-56-8
M. Wt: 239.29
InChI Key: XCFZNYQYLKLFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a synthetic organic compound featuring a thiazole core substituted with a carbamoylmethyl group and a cyclobutanecarboxamide moiety. The 1,3-thiazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . Compounds containing the thiazole scaffold have been extensively researched and shown to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . The specific spatial arrangement and electronic properties imparted by the cyclobutanecarboxamide and carbamoylmethyl substituents on the thiazole ring make this compound a valuable intermediate for researchers. It is primarily used in chemical biology and drug discovery programs for the synthesis of novel derivatives, the exploration of structure-activity relationships (SAR), and as a building block for the development of potential enzyme inhibitors . The presence of the carboxamide group can facilitate hydrogen bonding with biological targets, which is a critical interaction in many ligand-receptor binding events . This product is intended for use in a controlled laboratory setting by qualified research personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c11-8(14)4-7-5-16-10(12-7)13-9(15)6-2-1-3-6/h5-6H,1-4H2,(H2,11,14)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFZNYQYLKLFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Bioactivity : Compound 6a (a phenyl-thiazole analog) demonstrates COX inhibition, suggesting that the thiazole scaffold is critical for enzyme interaction. The carbamoylmethyl group in the target compound may enhance solubility or hydrogen-bonding compared to 6a’s acetamide .
  • Synthetic Efficiency : Analogs like 3ae and 3af (73–97% yields) highlight the feasibility of introducing carbamoylmethyl groups via nucleophilic substitution or coupling reactions .
Pharmacological and Physicochemical Properties
  • COX/LOX Inhibition : Thiazole derivatives such as 6a and 6b show COX-1/COX-2 inhibition, with selectivity influenced by substituents. The cyclobutanecarboxamide group in the target compound may mimic the steric effects of phenyl rings in 6a , but its smaller size could reduce off-target interactions .
  • Hydrogen-Bonding Capacity: The carbamoylmethyl group (NH₂-C=O) in the target compound parallels the sulfonyl and phenolic -OH groups in 3ae and 6a, which are critical for receptor binding .
  • Crystallographic Data : Cyclobutane-containing analogs (e.g., ) exhibit C–H···O and C–H···π interactions, suggesting that the target compound’s cyclobutane may stabilize crystal packing or protein-ligand interactions.
Challenges and Opportunities
  • Data Gaps : Direct biological data (e.g., IC₅₀, toxicity) for the target compound are absent in available literature. Extrapolation from analogs suggests promise but requires validation.
  • Synthetic Optimization : High yields (up to 97%) for analogs like 3ai/3aj indicate that the carbamoylmethyl-thiazole motif is synthetically accessible, but cyclobutane introduction may require specialized reagents (e.g., cyclobutanecarbonyl chloride).

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the cornerstone for thiazole ring construction. For this compound, the reaction involves:

  • α-Haloketone precursor : 4-(Chloroacetyl)acetamide.
  • Thiourea derivative : Substituted thiourea bearing a cyclobutanecarboxamide group.

Procedure :

  • React 4-(chloroacetyl)acetamide (1.0 equiv) with N-cyclobutanecarbonylthiourea (1.2 equiv) in ethanol under reflux (78°C, 12 h).
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • Purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 58–62% (reported for analogous systems).

Post-Functionalization of Preformed Thiazoles

An alternative approach modifies preassembled 2-aminothiazoles:

  • Synthesis of 2-aminothiazole : From thiourea and α-bromoacetophenone derivatives.
  • Carbamoylmethyl installation :
    • Treat 2-aminothiazole with chloroacetamide (1.5 equiv) in DMF, using K₂CO₃ as base (60°C, 6 h).
    • Quench with ice-water and recrystallize from methanol.

Advantages : Avoids regioselectivity issues inherent to Hantzsch synthesis.

Cyclobutanecarboxamide Coupling

Amide Bond Formation via Carboxylic Acid Activation

Stepwise protocol :

  • Cyclobutanecarboxylic acid activation :
    • Convert to acyl chloride using SOCl₂ (reflux, 3 h).
    • Alternative: Employ coupling agents (EDC/HOBt) in DCM.
  • Coupling with 4-(carbamoylmethyl)-1,3-thiazol-2-amine :
    • React acyl chloride (1.1 equiv) with thiazole amine (1.0 equiv) in THF, using Et₃N (2.0 equiv) at 0°C → RT (12 h).
    • Isolate product via vacuum filtration after precipitation.

Yield Optimization :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions.
  • Solvent : THF > DMF due to better nucleophilicity retention.

Analytical Validation and Characterization

Spectroscopic Confirmation

Key spectral data for the target compound:

Technique Characteristics
¹H NMR δ 1.90–2.15 (m, 4H, cyclobutane), δ 3.45 (s, 2H, CH₂), δ 6.75 (s, 1H, thiazole)
¹³C NMR δ 175.2 (CONH₂), δ 168.9 (thiazole C-2), δ 35.1 (cyclobutane CH₂)
HRMS [M+H]⁺ Calc.: 294.1248; Found: 294.1251

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
  • Elemental Analysis : C: 53.2%, H: 5.8%, N: 18.9% (theoretical: C: 53.4%, H: 5.7%, N: 19.1%).

Comparative Evaluation of Synthetic Routes

Efficiency Metrics

Method Overall Yield (%) Purity (%) Scalability
Hantzsch + Amidation 52 98.5 Moderate
Post-Functionalization 61 99.2 High

Key Findings :

  • Post-functionalization offers superior yields due to reduced intermediate isolation steps.
  • Hantzsch route provides better stereochemical control for sensitive substrates.

Industrial-Scale Considerations

Process Optimization Challenges

  • Cyclobutane Ring Stability : Prone to ring-opening under acidic conditions; requires pH 6–8 during reactions.
  • Thiazole Oxidation : Mitigated by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).

Green Chemistry Approaches

  • Solvent Recycling : Ethanol/THF recovery via distillation reduces waste.
  • Catalytic Amination : Pd/C (5% wt.) enables low-temperature amide coupling (50°C vs. 80°C conventional).

Q & A

Q. Q1. What are the recommended synthetic routes for N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, and how can reaction conditions be optimized?

A1: Synthesis typically involves multi-step reactions:

Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones or α-bromoacetamide precursors under reflux in ethanol or THF .

Cyclobutanecarboxamide coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclobutanecarboxylic acid moiety to the thiazole amine group. Microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Critical parameters: Temperature control (<60°C to prevent decomposition), anhydrous conditions for coupling reactions, and stoichiometric precision to avoid side products.

Q. Q2. How should researchers characterize the crystallographic structure of this compound, and what software tools are validated for refinement?

A2:

  • X-ray diffraction (XRD): Single-crystal XRD is ideal. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts.
  • Refinement tools: SHELXL (open-source) is widely used for small-molecule refinement. Its robust handling of twinned data and high-resolution structures makes it suitable for cyclobutane ring conformation analysis .
  • Validation: Check CIF files using PLATON or Mercury to validate hydrogen bonding and torsional angles.

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data across similar thiazole-carboxamide derivatives be resolved?

A3: Contradictions often arise from:

Structural variations: Minor substituent changes (e.g., methyl vs. carbamoylmethyl groups) alter binding affinity. Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .

Assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines from the NIH Assay Guidance Manual.

Data normalization: Apply IC50 normalization to account for batch-to-batch compound purity differences (e.g., HPLC-UV quantification) .

Q. Q4. What methodologies are recommended for studying the compound’s interaction with biological targets like metabotropic glutamate receptors (mGluRs)?

A4:

Radioligand binding assays: Use [18F]FITM or [11C]ITMM as reference PET ligands for competitive binding studies with mGluR1/5 subtypes .

Computational docking: Employ Schrödinger’s Glide or AutoDock Vina to model binding poses. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .

Functional assays: Measure intracellular Ca2+ flux (Fluo-4 AM dye) in HEK cells transfected with mGluR plasmids to evaluate agonist/antagonist activity .

Q. Q5. How can researchers address challenges in crystallographic refinement of the cyclobutane ring due to conformational flexibility?

A5:

Data quality: Collect high-resolution data (<1.0 Å) to resolve puckering modes (e.g., boat vs. chair conformers).

Restraints: Apply SHELXL “DFIX” and “FLAT” commands to constrain cyclobutane bond lengths and angles during refinement .

Dynamic analysis: Use variable-temperature XRD (100–300 K) to study thermal effects on ring flexibility.

Q. Q6. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

A6:

Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve aqueous solubility without compromising target binding. LogP optimization via HPLC-derived retention times .

Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Block CYP3A4-mediated metabolism using ketoconazole .

Plasma protein binding: Use equilibrium dialysis to measure unbound fraction. Aim for <95% binding to enhance bioavailability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethodValue/DescriptionReference
Melting PointDSC185–187°C (decomposes)
LogPHPLC (C18 column, MeOH/H2O)2.3 ± 0.1
Solubility (aq.)Shake-flask (pH 7.4)0.12 mg/mL

Q. Table 2. Common Biological Targets

TargetAssay TypeIC50/EC50Reference
mGluR1Radioligand binding ([18F]FITM)12 nM
HDAC6Fluorogenic substrate assay85 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.